![molecular formula C8H7F2NO3S B12577789 2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol CAS No. 198278-49-8](/img/structure/B12577789.png)
2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,3-Difluoro-6-nitrofenil)sulfanil]etan-1-ol es un compuesto orgánico caracterizado por la presencia de un grupo difluoro-nitrofenil unido a una unidad sulfanyl-etanol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[(2,3-Difluoro-6-nitrofenil)sulfanil]etan-1-ol típicamente involucra la reacción de 2,3-difluoro-6-nitrofenol con etanotiol en condiciones específicas. La reacción generalmente se lleva a cabo en presencia de una base, como hidróxido de sodio o carbonato de potasio, para facilitar la reacción de sustitución nucleofílica. La mezcla de reacción luego se somete a procesos de purificación, como recristalización o cromatografía, para obtener el producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, los métodos industriales pueden incorporar técnicas de purificación avanzadas, como la cromatografía líquida de alto rendimiento (HPLC), para asegurar la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
1-[(2,3-Difluoro-6-nitrofenil)sulfanil]etan-1-ol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas utilizando agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: La reducción del grupo nitro se puede lograr utilizando agentes reductores como cloruro de estaño (II) o polvo de hierro en condiciones ácidas, lo que lleva a la formación de la amina correspondiente.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Cloruro de estaño (II), polvo de hierro, condiciones ácidas.
Sustitución: Haluros, alcóxidos, condiciones básicas.
Productos principales formados
Oxidación: Sulfoxidos, sulfonas.
Reducción: Aminas.
Sustitución: Varios derivados sustituidos de etan-1-ol.
Aplicaciones Científicas De Investigación
1-[(2,3-Difluoro-6-nitrofenil)sulfanil]etan-1-ol tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como sonda bioquímica debido a sus grupos funcionales únicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-[(2,3-Difluoro-6-nitrofenil)sulfanil]etan-1-ol implica su interacción con objetivos moleculares y vías específicas. El grupo difluoro-nitrofenil puede participar en varias interacciones bioquímicas, mientras que la unidad sulfanyl-etanol puede modular la reactividad y la afinidad de unión del compuesto. Estas interacciones pueden conducir a la modulación de actividades enzimáticas, unión a receptores y otros procesos celulares .
Comparación Con Compuestos Similares
Compuestos similares
1-[(4-Nitrofenil)sulfanil]etan-1-ol: Estructura similar pero con un patrón de sustitución diferente en el anillo fenil.
2,3-Difluoro-6-nitrofenol: Carece de la unidad etan-1-ol, pero comparte el grupo difluoro-nitrofenil.
Singularidad
1-[(2,3-Difluoro-6-nitrofenil)sulfanil]etan-1-ol es único debido a la presencia de ambos grupos difluoro y nitro en el anillo fenil, combinado con una unidad sulfanyl-etanol. Esta combinación de grupos funcionales confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Número CAS |
198278-49-8 |
|---|---|
Fórmula molecular |
C8H7F2NO3S |
Peso molecular |
235.21 g/mol |
Nombre IUPAC |
2-(2,3-difluoro-6-nitrophenyl)sulfanylethanol |
InChI |
InChI=1S/C8H7F2NO3S/c9-5-1-2-6(11(13)14)8(7(5)10)15-4-3-12/h1-2,12H,3-4H2 |
Clave InChI |
BMNHBXHAJWBIBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1[N+](=O)[O-])SCCO)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(diphenylmethylidene)amino]-4-ethoxypent-4-enoate](/img/structure/B12577712.png)
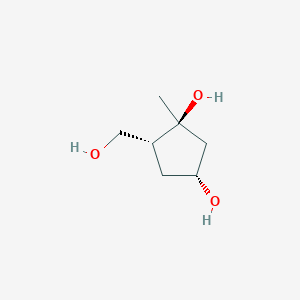
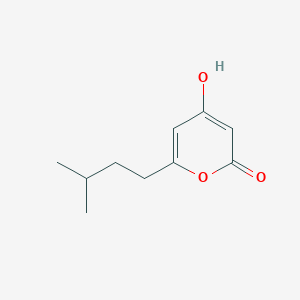
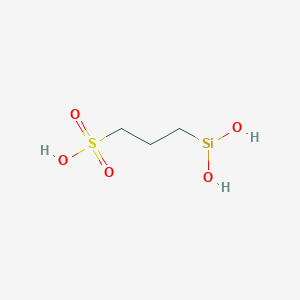
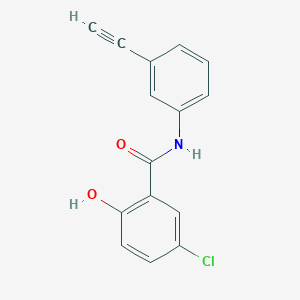
![(S)-N-[3-Phenoxybenzyl]-1,2,3,4-tetrahydro-1-naphthaleneamine](/img/structure/B12577752.png)
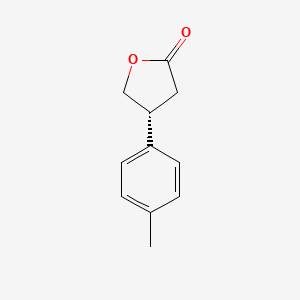
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)-](/img/structure/B12577766.png)
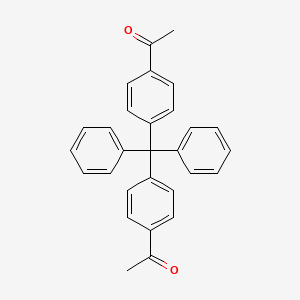
![3,3'-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol)](/img/structure/B12577783.png)
![6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12577794.png)
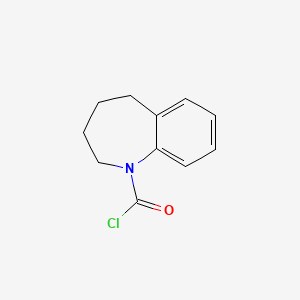
![N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide](/img/structure/B12577812.png)
![[1,1'-Biphenyl]-2,3,3',4,4',5'-hexol](/img/structure/B12577816.png)
